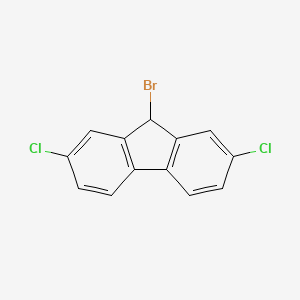
9-Bromo-2,7-dichloro-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2,7-dichloro-9h-fluorene is a halogenated derivative of fluorene, characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dichloro-9h-fluorene typically involves halogenation reactions. One common method includes the bromination of 2,7-dichlorofluorene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form fluorenone derivatives or reduced to form fluorene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted fluorenes can be formed.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Fluorene derivatives.
Scientific Research Applications
9-Bromo-2,7-dichloro-9h-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 9-Bromo-2,7-dichloro-9h-fluorene involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromofluorene
- 9,9-Dihexyl-2,7-dibromofluorene
Comparison: 9-Bromo-2,7-dichloro-9h-fluorene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its analogs. These halogen atoms influence the compound’s reactivity, making it suitable for specific synthetic applications and enhancing its potential in various research fields .
Properties
CAS No. |
7012-18-2 |
|---|---|
Molecular Formula |
C13H7BrCl2 |
Molecular Weight |
314.00 g/mol |
IUPAC Name |
9-bromo-2,7-dichloro-9H-fluorene |
InChI |
InChI=1S/C13H7BrCl2/c14-13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)13/h1-6,13H |
InChI Key |
DWYHJABGCSCCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
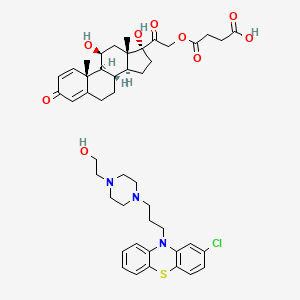


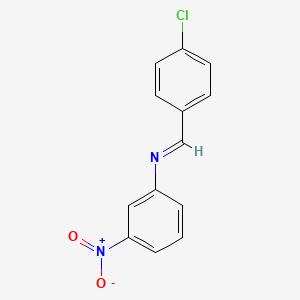
![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)

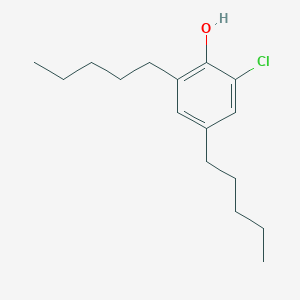
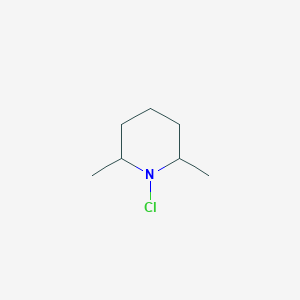
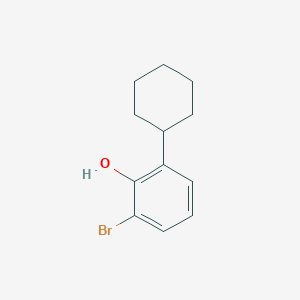
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
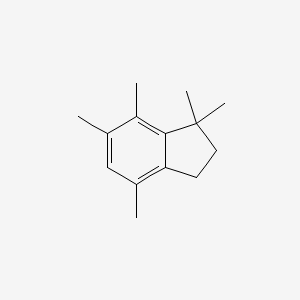
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
